molecular formula C33H34N6O6 B1668253 Candesartan cilexetil CAS No. 145040-37-5

Candesartan cilexetil

Numéro de catalogue: B1668253
Numéro CAS: 145040-37-5
Poids moléculaire: 610.7 g/mol
Clé InChI: GHOSNRCGJFBJIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le candesartan ciléxétil est une prodrogue du candesartan, un antagoniste des récepteurs de l’angiotensine II. Il est principalement utilisé pour traiter l’hypertension artérielle et l’insuffisance cardiaque. Après administration orale, le candesartan ciléxétil est rapidement converti en sa forme active, le candesartan, dans le tube digestif. Ce composé agit en bloquant les effets de l’angiotensine II, une hormone qui provoque la constriction des vaisseaux sanguins, ce qui abaisse la pression artérielle et améliore le flux sanguin .

Applications De Recherche Scientifique

Candesartan cilexetil has a wide range of applications in scientific research:

Mécanisme D'action

Le candesartan ciléxétil agit en bloquant le récepteur de l’angiotensine II de type 1 (AT1). L’angiotensine II est un puissant vasoconstricteur qui augmente la pression artérielle en provoquant la constriction des vaisseaux sanguins et en stimulant la libération d’aldostérone, qui favorise la rétention de sodium et d’eau. En bloquant le récepteur AT1, le candesartan prévient ces actions, ce qui entraîne une vasodilatation, une réduction de la pression artérielle et une diminution de la charge de travail du cœur .

Composés similaires :

  • Losartan
  • Valsartan
  • Irbesartan
  • Telmisartan

Comparaison : Le candesartan ciléxétil est unique parmi les antagonistes des récepteurs de l’angiotensine II en raison de sa grande puissance, de sa longue durée d’action et de son excellent profil de tolérance. Des études cliniques ont montré que le candesartan ciléxétil offre une meilleure efficacité antihypertensive que le losartan et est au moins aussi efficace que le telmisartan et le valsartan . De plus, le candesartan ciléxétil a une demi-vie plus longue et un effet plus prolongé que les autres composés similaires .

Analyse Biochimique

Biochemical Properties

Candesartan cilexetil interacts with the renin-angiotensin-aldosterone system (RAAS), competing with angiotensin II for binding to the type-1 angiotensin II receptor (AT1) subtype . This inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It lowers blood pressure by antagonizing the RAAS, preventing the blood pressure increasing effects of angiotensin II . It also has unique anti-oxidative and anti-inflammatory effects, offering superior renoprotection of chronic renal inflammation .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It selectively blocks the binding of angiotensin II to AT1 in many tissues, including vascular smooth muscle and the adrenal glands . This inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II, resulting in an overall decrease in blood pressure .

Temporal Effects in Laboratory Settings

This compound has shown potent and long-lasting antihypertensive effects in clinical trials and in several animal models of hypertension . A single oral dose of this compound at 0.3 mg/kg reduced maximal blood pressure by about 25 mm Hg, and the antihypertensive effect of this compound lasted the longest, continuing for more than 1 week .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in spontaneously hypertensive rats, a single oral dose of this compound at 0.3 mg/kg reduced maximal blood pressure by about 25 mm Hg .

Metabolic Pathways

This compound is metabolized completely by esterases in the intestinal wall during absorption to the active candesartan moiety . It is mainly excreted unchanged in urine and feces, undergoing minor hepatic metabolism by O-deethylation to an inactive metabolite .

Transport and Distribution

After oral administration, this compound is absorbed through the gastrointestinal wall and is rapidly and completely metabolized to the active moiety candesartan . The drug is highly bound to plasma proteins (>99%) and it has a relatively low volume of distribution (0.13 L/kg) after intravenous administration .

Subcellular Localization

The subcellular localization of this compound is primarily within the gastrointestinal tract where it is absorbed and converted to its active form, candesartan . It then exerts its effects by binding to the AT1 receptors in various tissues, including vascular smooth muscle and the adrenal glands .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du candesartan ciléxétil implique plusieurs étapes clés :

Méthodes de production industrielle : La production industrielle du candesartan ciléxétil implique généralement une méthode monotope qui combine l’alkylation, l’hydrolyse et la formation d’ester. Cette méthode est efficace, avec moins d’étapes de synthèse et un processus plus simple. Les matières premières utilisées sont rentables et facilement disponibles, ce qui rend le processus de production économiquement viable .

Types de réactions :

Réactifs et conditions courants :

Principaux produits :

4. Applications de la recherche scientifique

Le candesartan ciléxétil a une large gamme d’applications dans la recherche scientifique :

Comparaison Avec Des Composés Similaires

  • Losartan
  • Valsartan
  • Irbesartan
  • Telmisartan

Comparison: Candesartan cilexetil is unique among angiotensin II receptor blockers due to its high potency, long duration of action, and excellent tolerability profile. Clinical studies have shown that this compound provides better antihypertensive efficacy than losartan and is at least as effective as telmisartan and valsartan . Additionally, this compound has a longer half-life and a more prolonged effect compared to other similar compounds .

Propriétés

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N6O6/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOSNRCGJFBJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020239
Record name Candesartan cilexetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Candesartan selectively blocks the binding of angiotensin II to AT1 in many tissues including vascular smooth muscle and the adrenal glands. This inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II and results in an overall decrease in blood pressure. Candesartan is greater than 10,000 times more selective for AT1 than AT2. Inhibition of aldosterone secretion may increase sodium and water excretion while decreasing potassium excretion.
Record name Candesartan cilexetil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00796
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

145040-37-5
Record name Candesartan cilexetil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145040-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Candesartan cilexetil [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145040375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Candesartan cilexetil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00796
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Candesartan cilexetil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758697
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Candesartan cilexetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1- {[2â??â?? (1H- tetrazol- 5-yl)biphenyl-4- yl]methyl}-1H- benzimidazole- 7- carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANDESARTAN CILEXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R85M2X0D68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of trityl candesartan cilexetil (20 g, 23.45 mmol), methanol (200 ml), and water (1 ml) was gently refluxed for about 16–17 h. The reaction progress was monitored by HPLC. The solution volume was reduced by evaporation under reduced pressure (30 mbar) at a temperature of 55° C. to 60° C. to obtain viscous oil of candesartan cilexetil as a residue.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of trityl candesartan cilexetil (20 g, 23.45 mmol), toluene (60 ml), methanol (120 ml), and water (1 ml) was gently refluxed for about 5 h. The reaction progress was monitored by HPLC. The solution volume was reduced by evaporation under reduced pressure (30 mbar) at a temperature of about 55° C. to 60° C. to obtain viscous oil of candesartan cilexetil as a residue (36.5 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Typically, the deprotection step comprises heating to reflux trityl candesartan cilexetil in methanol. Optionally, the deprotection solvent mixture further comprises an organic solvent, such as toluene, and/or an acid, such as formic acid. The cilexetil trityl candesartan is heated to reflux until a clear solution is obtained. Typically, the reaction temperature is from about 30° C. to about 90° C., preferably from about 50° C. to about 90° C., and the heating takes place for about 5 to about 19 hours, preferably for about 8 to about 12 hours. Thereafter, the solvents are removed by evaporation to obtain crude deprotected candesartan cilexetil. The solvents may be removed at a temperature of about 30° C. to about 70° C., preferably at a temperature of about 50° C., and at a reduce pressure of about 30 mbar.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cilexetil trityl candesartan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of trityl candesartan cilexetil (TCC, 30.0 g, 35.17 mmol), toluene (180 mL), methanol (180 mL), formic acid (1.6 g) and water (0.63 g) was refluxed for about 10 h (HPLC control), the solvents were evaporated at 60° C./30 mbar to give a residue as a viscous oil, (about 31 g, theoretical yield of candesartan cilexetil is 21.47 g).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.63 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Candesartan cilexetil
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Candesartan cilexetil
Reactant of Route 3
Candesartan cilexetil
Reactant of Route 4
Reactant of Route 4
Candesartan cilexetil
Reactant of Route 5
Reactant of Route 5
Candesartan cilexetil
Reactant of Route 6
Reactant of Route 6
Candesartan cilexetil
Customer
Q & A

Q1: What is the primary target of Candesartan Cilexetil?

A1: this compound is a prodrug that is rapidly and completely metabolized to Candesartan in the gastrointestinal tract. Candesartan acts as a potent, long-acting, and selective antagonist of the Angiotensin II type 1 (AT1) receptor. [, , ]

Q2: How does Candesartan interact with the AT1 receptor?

A2: Candesartan demonstrates high binding affinity for the AT1 receptor and slow dissociation, leading to a sustained blockade of Angiotensin II's effects. [, , , ] In vitro studies show it acts as an insurmountable antagonist, decreasing the maximal responses to Angiotensin II even at high concentrations. []

Q3: What are the downstream consequences of AT1 receptor blockade by Candesartan?

A3: Blocking the AT1 receptor disrupts the Renin-Angiotensin System, resulting in:

  • Reduced vasoconstriction: This leads to a decrease in systemic vascular resistance and lower blood pressure. [, , , ]
  • Decreased aldosterone synthesis and release: This contributes to the blood pressure-lowering effect. [, ]
  • Potential stimulation of AT2 receptor-mediated actions: As Candesartan specifically targets the AT1 receptor, Angiotensin II may exert effects through the unopposed AT2 receptor. These actions, such as growth inhibition and vasodilation, may contribute to the overall therapeutic benefit. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C33H34N6O6 and a molecular weight of 610.67 g/mol. []

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research papers primarily focus on the pharmacological aspects of this compound, spectroscopic data can be found in drug information resources and databases like PubChem and DrugBank.

Q6: What is the stability profile of this compound?

A6: this compound is known to be susceptible to hydrolysis, particularly in biological samples like plasma. This hydrolysis leads to the removal of the cilexetil moiety, producing the active Candesartan. []

Q7: What formulation strategies have been investigated to improve the bioavailability of this compound?

A7: Research explored various formulation approaches to enhance this compound's bioavailability, including:

  • Nanoemulsions: These formulations demonstrated improved solubility, increased adhesion to the intestinal wall, and enhanced intestinal absorption, leading to a 3 to 10-fold increase in bioavailability compared to mixed suspensions in rats. []
  • Solid dispersions with polyethylene glycol (PEG): Studies demonstrated changes in the drug's physicochemical properties, suggesting improved dissolution and bioavailability. []
  • Transfersomes: These novel vesicular carriers showed promising results for enhancing transdermal delivery of this compound. []

Q8: What is the rationale for developing liquid formulations of this compound?

A8: Liquid formulations, particularly suspensions, are essential for pediatric patients who may have difficulty swallowing tablets. Research demonstrated that the bioavailability of a this compound suspension is comparable to that of commercially available tablets. []

Q9: How is this compound absorbed and metabolized in the body?

A9: this compound is rapidly absorbed following oral administration and undergoes complete hydrolysis to Candesartan during absorption from the gastrointestinal tract. This conversion is primarily mediated by esterases. [, , ]

Q10: Does age affect the pharmacokinetics of Candesartan?

A10: Studies in healthy volunteers showed that both Cmax and AUC of Candesartan were increased in elderly subjects compared to younger subjects after single and repeated doses. This suggests higher exposure in the elderly, but no accumulation was observed with repeated dosing. The half-life of Candesartan was slightly longer in the elderly. []

Q11: What is the duration of action of Candesartan?

A11: Candesartan has a long duration of action, typically around 24 hours, due to its tight binding to and slow dissociation from the AT1 receptor. [, , , , ] This allows for once-daily dosing.

Q12: Does this compound affect the levels of renin, angiotensin, and aldosterone?

A12: Yes, as expected with an AT1 receptor blocker, this compound leads to:

  • Increased plasma renin activity [, , ]
  • Increased plasma angiotensin II concentrations [, ]
  • Decreased aldosterone levels [, , ]

Q13: Are there any known drug interactions with this compound?

A13: Studies investigated potential pharmacokinetic interactions with various drugs:

  • No clinically significant interactions: Nifedipine, glibenclamide, digoxin, oral contraceptives []
  • Minor interaction: Slight decrease in hydrochlorothiazide AUC, but within bioequivalence limits. []
  • Slight increase in Candesartan bioavailability: Observed with hydrochlorothiazide co-administration, but not considered clinically relevant. []
  • Slight decrease in warfarin trough concentration: No significant effect on prothrombin time. []

Q14: How does the pharmacodynamic profile of this compound compare to other AT1 receptor blockers like Losartan?

A14: Studies suggest that this compound, at a dose of 16 mg, may provide a greater antihypertensive effect compared to Losartan 50 mg, possibly due to differences in their pharmacokinetic and pharmacodynamic interactions. [, , ] Candesartan also appears to have a longer duration of action compared to Losartan. []

Q15: What are the primary clinical applications of this compound?

A15: this compound is primarily indicated for:

  • Hypertension: Treatment of various grades of hypertension, either as monotherapy or in combination with other antihypertensive agents. [, , , , , , , ]
  • Chronic heart failure: Management of CHF in patients with impaired left ventricular systolic function. [, ]

Q16: What is the evidence supporting the use of this compound in chronic heart failure?

A16: The CHARM (Candesartan in Heart failure: Assessment of Reduction in Mortality and morbidity) program provided evidence that this compound can reduce morbidity and mortality in CHF patients with reduced LVEF (≤40%). [] Benefits were observed both as an alternative to ACE inhibitors and as an add-on to existing therapy. [, ]

Q17: Does this compound offer any advantages over other antihypertensive agents?

A17: this compound offers several potential advantages:

  • Once-daily dosing: Its long duration of action allows for convenient once-daily administration, potentially improving patient compliance. [, , , ]
  • Good tolerability profile: Studies consistently report a favorable tolerability profile, with a low incidence of adverse events similar to placebo, and no evidence of dose-dependent adverse effects. [, , , , , , , ]
  • Potential for renal protection: Evidence suggests this compound can reduce microalbuminuria in patients with hypertension and type II diabetes, indicating a potential benefit in delaying the progression of diabetic nephropathy. [, ]
  • Low risk of cough: Unlike ACE inhibitors, this compound is not associated with a dry cough, a common side effect that can lead to treatment discontinuation. []

Q18: Has this compound been studied for its effects on exercise tolerance in heart failure patients?

A18: Yes, a study demonstrated that this compound treatment led to significant improvements in exercise tolerance, as measured by increased exercise time, in patients with CHF. []

Q19: Are there any biomarkers associated with this compound treatment?

A19: While the research provided doesn't directly address specific biomarkers for treatment efficacy, it does highlight that this compound treatment impacts:

  • Plasma renin activity: Increases with treatment [, , ]
  • Plasma Angiotensin II levels: Increases with treatment [, ]
  • Plasma aldosterone levels: Decreases with treatment [, , ]
  • Urinary podocyte count: Decreases in patients with IgA nephropathy, suggesting a potential marker for disease activity and treatment response. []

Q20: What are potential future research directions for this compound?

A20: Future research on this compound could focus on:

  • Exploring its potential in other therapeutic areas: Preliminary research suggests possible benefits in conditions like Parkinson's disease, and further investigations are warranted. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.